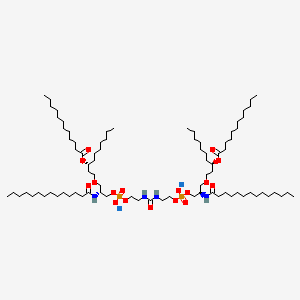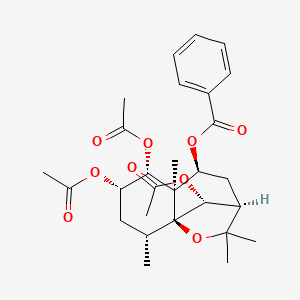
UNII-BD2A56I30W
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, with key steps including the formation of strong intermolecular hydrogen bonds and catalysis by methanesulfonic acid. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrates the role of methanesulfonic acid as a catalyst in the formation of specific structures through reactions of phenol with hexafluoroacetone, highlighting the synthetic strategies that may be relevant for our compound (Li, Shen, & Zhang, 2015).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated through X-ray crystallography and spectroscopic methods, revealing the presence of hydrogen bonds and the spatial arrangement of molecules. Investigations into similar molecules have shown two-dimensional networks formed by hydrogen bonds, which could imply similar structural characteristics for the compound (Aitipamula, Nangia, Thaimattam, & Jaskólski, 2003).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules often include the formation of ion pairs, hydrogen bonding, and reactions with solvents. Studies on complexes and their spectroscopic analysis provide insight into the reactivity and chemical behavior of related compounds, which can shed light on the potential reactivity of our molecule of interest (Binkowska et al., 2001).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure and intermolecular interactions. For instance, the study of aminoxyls highlights how molecular structure impacts solubility and association in different solvents (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are critical for understanding a compound's behavior in different environments. Research on methanesulfonate esters, for example, explores the selective hydrolysis of these esters, which could provide insights into the stability and reactivity of the methanesulfonate group in our compound of interest (Chan, Cox, & Sinclair, 2008).
Aplicaciones Científicas De Investigación
Neurofarmacología: Potenciación Antidepresiva
Traxoprodil mesilato ha sido estudiado por su papel en la potenciación de los efectos de los antidepresivos. Actúa como un antagonista selectivo de la subunidad NR2B del receptor NMDA. La investigación indica que cuando se combina con dosis sub-terapéuticas de antidepresivos como imipramina, fluoxetina o escitalopram, Traxoprodil mejora sus efectos antidepresivos en modelos animales . Esto sugiere posibles aplicaciones en el desarrollo de tratamientos más efectivos para la depresión.
Neuroprotección: Inhibición de la Toxicidad del Glutamato
En la investigación neuroprotectora, el mesilato de Traxoprodil se destaca por su capacidad para inhibir la muerte de neuronas hipocampales de rata inducida por glutamato. Al antagonizar las respuestas mediadas por NMDA, ofrece un enfoque terapéutico para las enfermedades neurodegenerativas donde la toxicidad del glutamato es un factor contribuyente .
Investigación Psiquiátrica: Interacción del Sistema Serotoninérgico
Los efectos de Traxoprodil en el sistema serotoninérgico se han explorado, particularmente su asociación parcial con este sistema independientemente de los receptores de serotonina 5-HT1A y 5-HT2 . Comprender esta interacción puede conducir a conocimientos sobre el tratamiento de los trastornos psiquiátricos.
Farmacocinética: Estudios de Interacción Farmacológica
La interacción del compuesto con otros medicamentos se ha estudiado en la investigación farmacocinética. El mesilato de Traxoprodil muestra interacciones en la fase farmacocinética cuando se administra con ciertos antidepresivos, lo cual es crucial para determinar la dosis y los regímenes de tratamiento .
Estudios de Comportamiento: Prueba de Natación Forzada (FST)
El mesilato de Traxoprodil se ha utilizado en estudios de comportamiento que involucran la prueba de natación forzada (FST) para evaluar la actividad antidepresiva. Los resultados muestran cambios de comportamiento significativos en los animales, lo que indica su potencial como antidepresivo .
Investigación de Receptores del SNC: Selectividad para los Receptores NMDA
La selectividad del mesilato de Traxoprodil para los receptores NMDA que contienen subunidades NR2B es de particular interés en la investigación de receptores del SNC. Esta especificidad podría aprovecharse para desarrollar terapias dirigidas para afecciones asociadas con disfunciones del receptor NMDA .
Mecanismo De Acción
- NR2B Subunit of NMDA Receptor : Traxoprodil specifically targets the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in excitatory neurotransmission within the central nervous system (CNS) .
- Role : The NR2B subunit is involved in synaptic plasticity, learning, and memory. By selectively inhibiting this subunit, traxoprodil modulates glutamatergic signaling .
- NMDA Receptor Antagonism : Traxoprodil acts as a noncompetitive antagonist at the NR2B subunit of the NMDA receptor. It blocks the receptor’s ion channel, preventing excessive calcium influx and excitotoxicity .
- Enhancement of Antidepressant Effects : Traxoprodil potentiates the antidepressant-like effects of certain drugs (e.g., imipramine, fluoxetine, escitalopram) in animal models. This enhancement occurs independently of changes in locomotor activity .
- Glutamatergic System : Glutamate, the primary excitatory neurotransmitter, activates NMDA receptors. Traxoprodil’s impact on NR2B subunits affects glutamatergic signaling .
- Serotonergic System : While traxoprodil’s antidepressant effect is partially associated with serotonin (5-HT) receptors, it is independent of 5-HT1A and 5-HT2 receptors .
- Antidepressant Activity : Traxoprodil exhibits antidepressant activity in animal models (e.g., forced swim test) without affecting locomotor activity .
- Pharmacokinetic Interactions : Co-administration with other antidepressants (e.g., fluoxetine, imipramine, escitalopram) shows interactions in the pharmacokinetic phase .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2/t15-,19+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILKELNVBKKTG-ZOZJKLBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940514 | |
| Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189894-57-3 | |
| Record name | Traxoprodil mesylate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189894573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAXOPRODIL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2A56I30W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)


![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)
![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)





![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)